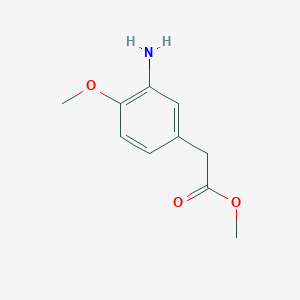

2-(2-Phenyl-thiazol-4-yl)-ethylamine

Vue d'ensemble

Description

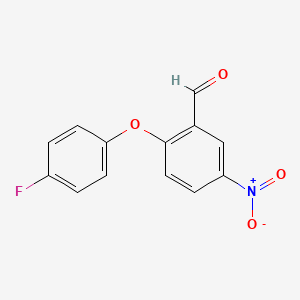

The compound "2-(2-Phenyl-thiazol-4-yl)-ethylamine" is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various pharmacologically active agents .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized from N-arylthiazole-2-amines using ethyl chloroacetate as an alkylating agent and NaH as a base . These methods demonstrate the versatility in synthesizing thiazole derivatives, which could be applied to the synthesis of "2-(2-Phenyl-thiazol-4-yl)-ethylamine".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Density functional theory (DFT) calculations are also used to optimize the molecular geometry and to predict the electronic properties of these compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . The reactivity of these compounds allows for the creation of a diverse array of structures, which can be further modified to enhance their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The thermal stability of these compounds can be assessed using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was found to be stable above 249.8°C . The electronic properties, such as HOMO and LUMO energies, are also important as they can indicate the potential for charge transfer within the molecule .

Applications De Recherche Scientifique

Antitrypanosomal Applications

2-(2-Phenyl-thiazol-4-yl)-ethylamine demonstrates promising potential as an antitrypanosomal agent, particularly in the treatment of sleeping sickness. Statistical models and analyses indicate that molecular fingerprints such as N-piperidinyl and 2-fluorophenyl functions contribute to higher antitrypanosomal activity, while chlorophenyl moieties and unsaturated nitrogen atoms are associated with lower activity. This research is foundational in designing new antitrypanosomal agents with enhanced activity (Amin et al., 2017).

Antihistamine Activity

Thiazole derivatives, including 2-(2-Phenyl-thiazol-4-yl)-ethylamine, have been studied for their H1-antihistamine activity. The relationship between their chromatographic data and biological activity has been explored, demonstrating potential applications in predicting the pharmacological activity of new drug candidates (Brzezińska et al., 2003).

Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer properties of thiazole compounds. These include investigations into their effectiveness against bacterial strains such as Escherichia coli and Xanthomonas citri, as well as their antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. Additionally, thiazole compounds have been tested for their anticancer activity, particularly against breast cancer cells, demonstrating promising results (Wardkhan et al., 2008).

Pharmaceutical Synthesis

The synthesis and transformations of various thiazole derivatives, including those related to 2-(2-Phenyl-thiazol-4-yl)-ethylamine, have been extensively studied. These research efforts focus on developing new synthetic routes and characterizing the resulting compounds, which are vital for further pharmaceutical applications (Eliazyan et al., 2013).

Electroluminescent Devices

Research into benzothiazole derivatives has highlighted theirpotential applications in the field of electroluminescence. These compounds, which include variations of 2-(2-Phenyl-thiazol-4-yl)-ethylamine, have been utilized in the fabrication of electroluminescent devices. Studies demonstrate the efficient green-emitting properties of these compounds in solutions, suggesting their use in the development of advanced luminescent materials (Fu et al., 2009).

DNA Binding and Antimicrobial Activity

Novel thiazole derivatives have been synthesized and evaluated for their ability to bind DNA and exhibit antimicrobial activities. This research explores the potential of these compounds, including 2-(2-Phenyl-thiazol-4-yl)-ethylamine derivatives, as therapeutic agents, particularly in the treatment of microbial infections and as DNA-targeting drugs (Farghaly et al., 2020).

Corrosion Inhibition

Imidazoline derivatives, closely related to the thiazole family, have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. These studies contribute to the understanding of the protective properties of thiazole derivatives in industrial applications, offering insights into their potential use in corrosion prevention (Zhang et al., 2015).

Orientations Futures

The results of studies involving “2-(2-Phenyl-thiazol-4-yl)-ethylamine” are valuable in terms of the synthesis of hybrid molecules and cytotoxic evaluations . These can be useful for future investigations about the design of novel pyridopyrimidinone-thiazole hybrids possessing better cytotoxic activities .

Propriétés

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISTXXCPQIZSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenyl-thiazol-4-yl)-ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)